molecular formula C6H5NS2 B8520561 3-Thiophenecarbonitrile, 2-(methylthio)- CAS No. 116170-86-6

3-Thiophenecarbonitrile, 2-(methylthio)-

Cat. No. B8520561
Key on ui cas rn: 116170-86-6
M. Wt: 155.2 g/mol
InChI Key: CNRRZYYKTUYCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04994485

Procedure details

To a solution of 4.36 g of 2-methylthio-3-cyano-5-ethoxycarbonylthiophene, obtained according to Example IV (a), in 40 ml of dioxane, is added while stirring 40 ml of 2N NaOH. After stirring for two hours the reaction mixture is acidified with 45 ml 2N Hcl. The precipitated 5-carboxythiophene compound is sucked off, washed with water and recrystallized from acetonitrile; yield 3.01 g; melting point 230°-234° C. This 5-carboxythiophene compound in an amount of 1.99 g together with 4 ml of quinoline and 0.4 g of Cu-powder is heated on 200° C. during approx. 15 minutes. After cooling down, diethylether, water and 20 ml 2N Hcl are added. The ether phase is separated off, washed with water, dried, decolorized with charcoal, filtered and evaporated. 2-Methylthio-3-cyanothiophene is obtained in a yield of 0.92 g as an oil; Rf (CH2Cl2)=0.45. The reaction is repeated with larger quantities. The last product in an amount of 6.98 g is added dropwise to a mixture of 7.1 ml of ClSO3H and 8.9 g of Pcl5 under stirring and cooling to below 20° C. After stirring for half an hour at room temperature, the mixture is poured on ice. The formed precipitate is sucked off, washed with water and dissolved in methylene chloride. After drying, decolorizing with charcoal, filtration, adding diisopropylether and evaporating methylene chloride, the desired 2-methylthio-3-cyano-5-chlorosulphonylthiophene precipitates in an amount of 7.60 g; melting point 112°-115° C. The above chlorosulphonyl compound is converted to the corresponding methylsulphonyl compound via the corresponding sodium sulphinate by adding 7.50 g to 7.6 g of Na2SO3 and 10.1 g of NaHCO3 in 60 ml of water. While stirring the reaction mixture is warmed slowly up to 70° C. and stirred at 70° C. for half an hour. To the solution obtained 3.75 ml of methyl iodide is added; reflux for 5 hours. After evaporating the volatile components in vacuo, the formed precipitate is sucked off, washed with water and recrystallized from methanol. 2-Methylthio-3-cyano-5-methylsulphonylthiophene is obtained in a yield of 2.88 g; melting point 126°-128° C.
[Compound]
Name
Example IV ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][S:4][C:5]1[S:6][C:7](C(OCC)=O)=[CH:8][C:9]=1[C:10]#[N:11]>O1CCOCC1>[CH3:3][S:4][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[C:10]#[N:11] |f:0.1|

Inputs

Step One
Name
Example IV ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SC(=CC1C#N)C(=O)OCC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
After stirring for two hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
ADDITION
Type
ADDITION
Details
diethylether, water and 20 ml 2N Hcl are added
CUSTOM
Type
CUSTOM
Details
The ether phase is separated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC=1SC=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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